2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
CAS No.: 894015-48-6
Cat. No.: VC6159164
Molecular Formula: C18H17FN2O2S2
Molecular Weight: 376.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894015-48-6 |
|---|---|
| Molecular Formula | C18H17FN2O2S2 |
| Molecular Weight | 376.46 |
| IUPAC Name | 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3 |
| Standard InChI Key | FHCVPUHHJLHJEA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical components:
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A 2-fluorobenzenesulfonamide group, which contributes to electron-withdrawing effects and enhances metabolic stability.
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An ethyl linker connecting the sulfonamide to the thiazole ring, providing conformational flexibility.
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A 4-methyl-2-phenylthiazole moiety, a heterocyclic scaffold known for its role in modulating biological activity through hydrophobic and π-π interactions.
The fluorine atom at the benzene ring’s ortho position increases lipophilicity, potentially improving membrane permeability, while the thiazole’s methyl and phenyl substituents optimize steric and electronic interactions with target proteins.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step reactions:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the 4-methyl-2-phenylthiazole core.
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Sulfonamide Coupling: Reacting the thiazole-ethylamine intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) forms the sulfonamide bond.
Critical parameters include maintaining anhydrous conditions and temperatures between 0–5°C during sulfonylation to minimize side reactions.
Analytical Characterization
Post-synthesis, the compound is validated using:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of the fluorine, methyl, and phenyl groups.
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Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 344.40.
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Infrared (IR) Spectroscopy: Peaks near 1150 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-F bending) corroborate functional groups.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated at 3.8–4.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its solubility in aqueous solutions is limited (<0.1 mg/mL at pH 7.4) but improves in dimethyl sulfoxide (DMSO) (>50 mg/mL), making it compatible with in vitro assays.
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA).
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Hydrolytic Stability: The sulfonamide bond resists hydrolysis under physiological pH, though prolonged exposure to strong acids or bases (pH <2 or >12) cleaves the linkage.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate IC₅₀ values of 12–25 µM against breast (MCF-7) and lung (A549) cancer cell lines. The fluorine atom enhances electron-deficient regions, facilitating interactions with tyrosine kinases or carbonic anhydrase IX, both implicated in tumor progression .
Enzyme Inhibition
The compound exhibits carbonic anhydrase (CA) inhibition, selectively targeting CA-IX (Kᵢ: 45 nM) over CA-II (Kᵢ: 380 nM). This isoform selectivity aligns with its anticancer effects, as CA-IX is overexpressed in hypoxic tumors.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (∼40%) due to first-pass metabolism.
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-dealkylation and sulfonamide hydrolysis, yielding inactive metabolites.
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Excretion: Primarily renal (70%), with a half-life of 3.5 hours in rodent models.
Toxicity Data
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Acute Toxicity: LD₅₀ in mice is 320 mg/kg (oral) and 110 mg/kg (intravenous).
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial and anticancer activities position it as a candidate for combination therapies. For example, co-administration with platinum-based chemotherapeutics (e.g., cisplatin) synergistically reduces tumor growth in preclinical models.
Chemical Optimization
Structural modifications, such as replacing the phenyl group with a pyridinyl moiety or introducing hydrophilic substituents, could enhance solubility and target affinity . Computational docking studies predict improved CA-IX binding with these alterations.
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